Cas no 1339605-01-4 (2-amino-4-(dimethylamino)-2-methylbutan-1-ol)

2-Amino-4-(dimethylamino)-2-methylbutan-1-ol is a chiral amino alcohol derivative characterized by its tertiary amine and hydroxyl functional groups. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals or ligands for asymmetric catalysis. Its structural features, including the dimethylamino and methyl substituents, may influence steric and electronic properties, enhancing selectivity in synthetic applications. The presence of both amino and hydroxyl groups allows for versatile reactivity, enabling derivatization or coordination chemistry. The compound's stability under standard conditions and solubility in common organic solvents further support its practicality in laboratory settings. Careful handling is advised due to the amine functionality.
2-amino-4-(dimethylamino)-2-methylbutan-1-ol structure
1339605-01-4 structure
商品名:2-amino-4-(dimethylamino)-2-methylbutan-1-ol
CAS番号:1339605-01-4
MF:C7H18N2O
メガワット:146.230621814728
CID:6578237
PubChem ID:57071437

2-amino-4-(dimethylamino)-2-methylbutan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-4-(dimethylamino)-2-methylbutan-1-ol
    • AKOS014127526
    • EN300-1847127
    • 1339605-01-4
    • SCHEMBL6839825
    • インチ: 1S/C7H18N2O/c1-7(8,6-10)4-5-9(2)3/h10H,4-6,8H2,1-3H3
    • InChIKey: UFVKGCDJSMNEHK-UHFFFAOYSA-N
    • ほほえんだ: OCC(C)(CCN(C)C)N

計算された属性

  • せいみつぶんしりょう: 146.141913202g/mol
  • どういたいしつりょう: 146.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 95.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 49.5Ų

2-amino-4-(dimethylamino)-2-methylbutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1847127-0.1g
2-amino-4-(dimethylamino)-2-methylbutan-1-ol
1339605-01-4
0.1g
$741.0 2023-09-19
Enamine
EN300-1847127-5g
2-amino-4-(dimethylamino)-2-methylbutan-1-ol
1339605-01-4
5g
$2443.0 2023-09-19
Enamine
EN300-1847127-0.25g
2-amino-4-(dimethylamino)-2-methylbutan-1-ol
1339605-01-4
0.25g
$774.0 2023-09-19
Enamine
EN300-1847127-0.5g
2-amino-4-(dimethylamino)-2-methylbutan-1-ol
1339605-01-4
0.5g
$809.0 2023-09-19
Enamine
EN300-1847127-10g
2-amino-4-(dimethylamino)-2-methylbutan-1-ol
1339605-01-4
10g
$3622.0 2023-09-19
Enamine
EN300-1847127-1g
2-amino-4-(dimethylamino)-2-methylbutan-1-ol
1339605-01-4
1g
$842.0 2023-09-19
Enamine
EN300-1847127-2.5g
2-amino-4-(dimethylamino)-2-methylbutan-1-ol
1339605-01-4
2.5g
$1650.0 2023-09-19
Enamine
EN300-1847127-1.0g
2-amino-4-(dimethylamino)-2-methylbutan-1-ol
1339605-01-4
1g
$0.0 2023-05-26
Enamine
EN300-1847127-0.05g
2-amino-4-(dimethylamino)-2-methylbutan-1-ol
1339605-01-4
0.05g
$707.0 2023-09-19

2-amino-4-(dimethylamino)-2-methylbutan-1-ol 関連文献

2-amino-4-(dimethylamino)-2-methylbutan-1-olに関する追加情報

2-Amino-4-(Dimethylamino)-2-Methylbutan-1-ol: A Comprehensive Overview

The compound 2-amino-4-(dimethylamino)-2-methylbutan-1-ol, also known by its CAS number 1339605-01-4, is a versatile organic molecule with significant applications in various fields. This compound belongs to the class of secondary alcohols and features a unique combination of functional groups, including an amino group, a dimethylamino group, and a hydroxyl group. The presence of these functional groups imparts the molecule with interesting chemical properties, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the potential of 2-amino-4-(dimethylamino)-2-methylbutan-1-ol in the development of novel pharmaceutical agents. Researchers have explored its role as a building block for creating bioactive compounds with potential applications in cancer therapy and neurodegenerative diseases. The compound's ability to form stable complexes with metal ions has been particularly intriguing, as it opens up avenues for the design of metalloenzymes and catalysts.

In terms of synthesis, 2-amino-4-(dimethylamino)-2-methylbutan-1-ol can be prepared through various methods, including nucleophilic substitution reactions and enzymatic catalysis. Recent advancements in green chemistry have led to the development of more sustainable synthesis pathways, reducing the environmental impact of its production. These methods often involve the use of renewable feedstocks and energy-efficient reaction conditions.

The structural characteristics of 2-amino-4-(dimethylamino)-2-methylbutan-1-ol make it an ideal candidate for exploring stereochemical outcomes in organic reactions. Its chiral centers provide opportunities for enantioselective synthesis, which is crucial in the pharmaceutical industry for producing enantiomerically pure compounds. Furthermore, the molecule's ability to undergo various types of cyclization reactions has been leveraged in the construction of complex ring systems.

In addition to its role in organic synthesis, 2-amino-4-(dimethylamino)-2-methylbutan-1-ol has shown promise in materials science. Its ability to form self-assembled monolayers and polymerizable structures has been explored for applications in nanotechnology and advanced materials. Recent research has demonstrated its potential as a precursor for creating stimuli-responsive materials that can adapt to environmental changes such as temperature and pH levels.

The compound's unique properties also make it a valuable tool in analytical chemistry. Its ability to act as a chelating agent has been utilized in the development of sensors and diagnostic tools for detecting metal ions in complex matrices. This application is particularly relevant in environmental monitoring and clinical diagnostics.

In conclusion, 2-amino-4-(dimethylamino)-2-methylbutan-1-ol (CAS No. 1339605-01-4) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its chemical versatility, combined with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts.

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